molecular formula C20H16F3NO2 B12965392 Methyl 2-methyl-5-phenyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxylate

Methyl 2-methyl-5-phenyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxylate

Cat. No.: B12965392
M. Wt: 359.3 g/mol
InChI Key: FSFIBFIKPZLYKC-UHFFFAOYSA-N
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Description

Methyl 2-methyl-5-phenyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxylate is a synthetic organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds with a nitrogen atom in the ring. This specific compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-5-phenyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxylate typically involves multi-step reactions starting from commercially available aldehydes. One common method includes the condensation of benzaldehyde with t-butylsulfinamide to generate the corresponding imine, followed by vinylation with vinylmagnesium bromide to afford the desired allylic amine. Subsequent reductive amination and cyclization steps lead to the formation of the pyrrole core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-5-phenyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce a wide range of functionalized pyrroles.

Scientific Research Applications

Methyl 2-methyl-5-phenyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-methyl-5-phenyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-methyl-5-phenyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

Methyl 2-methyl-5-phenyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxylate is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its anticancer, anti-inflammatory, and antimicrobial activities, based on various research studies.

Chemical Structure and Properties

This compound can be characterized by the following molecular formula and structure:

  • Molecular Formula : C17_{17}H16_{16}F3_{3}N1_{1}O2_{2}
  • Molecular Weight : 341.31 g/mol

The presence of the trifluoromethyl group is significant as it often enhances the lipophilicity and biological activity of organic compounds.

Anticancer Activity

Recent studies have indicated that pyrrole derivatives can exhibit potent anticancer properties. For instance, a study highlighted that compounds similar to this compound showed significant inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is crucial in cancer therapy as it disrupts cell division.

Table 1: Anticancer Activity Data

Compound NameIC50_{50} (µM)Mechanism of Action
Compound A0.08 - 12.07Tubulin polymerization inhibition
Methyl Pyrrole Derivative0.283 - 32Cell cycle arrest (G2/M phase)

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. Research indicates that derivatives of this pyrrole can inhibit the release of pro-inflammatory cytokines such as TNF-alpha in LPS-stimulated cells. This suggests potential applications in treating inflammatory diseases.

Case Study: In Vivo Studies

In vivo studies demonstrated that the administration of methyl pyrrole derivatives significantly reduced microglial activation and astrocyte proliferation in models of neuroinflammation. These findings support the compound's role as a candidate for further development in neuroprotective therapies.

Antimicrobial Activity

Pyrrole derivatives have been investigated for their antimicrobial properties, particularly against Mycobacterium tuberculosis. A series of pyrrole-based compounds were found to inhibit the ClpP1P2 peptidase in Mycobacterium tuberculosis with promising minimum inhibitory concentrations (MIC).

Table 2: Antimicrobial Activity Data

Compound NameMIC (µM)Target Pathogen
Pyrrole Derivative A5Mycobacterium tuberculosis
Methyl Pyrrole Derivative77Various bacterial strains

Properties

Molecular Formula

C20H16F3NO2

Molecular Weight

359.3 g/mol

IUPAC Name

methyl 2-methyl-5-phenyl-1-[2-(trifluoromethyl)phenyl]pyrrole-3-carboxylate

InChI

InChI=1S/C20H16F3NO2/c1-13-15(19(25)26-2)12-18(14-8-4-3-5-9-14)24(13)17-11-7-6-10-16(17)20(21,22)23/h3-12H,1-2H3

InChI Key

FSFIBFIKPZLYKC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(N1C2=CC=CC=C2C(F)(F)F)C3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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